2-Chlorophenylacetate
CAS No.:
Cat. No.: VC17180788
Molecular Formula: C10H13ClO2
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClO2 |
|---|---|
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | (2-chlorophenyl) acetate;ethane |
| Standard InChI | InChI=1S/C8H7ClO2.C2H6/c1-6(10)11-8-5-3-2-4-7(8)9;1-2/h2-5H,1H3;1-2H3 |
| Standard InChI Key | BISUMUUSSVSALA-UHFFFAOYSA-N |
| Canonical SMILES | CC.CC(=O)OC1=CC=CC=C1Cl |
Introduction
Structural Clarification and Nomenclature
2-Chlorophenylacetic Acid
2-Chlorophenylacetic acid (CHClO) consists of a phenyl ring with a chlorine atom at the 2-position and a carboxylic acid group (-CHCOOH) attached to the benzene ring. Its molecular structure is critical for its reactivity and applications in pharmaceutical intermediates .
2-Chlorophenyl Acetate
2-Chlorophenyl acetate (CHClO) is an ester formed by the acetylation of 2-chlorophenol. Here, the acetate group (-OAc) is bonded to the oxygen atom of the phenol, resulting in the structure Cl-CH-OAc. This compound is distinct from the acid derivative and is often utilized in organic synthesis .
Methyl 2-Chlorophenylacetate
Methyl 2-chlorophenylacetate (CHClO) is the methyl ester of 2-chlorophenylacetic acid. Its structure includes a methoxy carbonyl group (-COOCH) attached to the benzene ring, making it a volatile liquid with applications in fragrances and chemical synthesis .
Synthesis and Manufacturing
Synthesis of 2-Chlorophenylacetic Acid
The industrial synthesis of 2-chlorophenylacetic acid involves a two-stage process:
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Carbonylation of o-Chlorobenzyl Chloride:
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Reagents: o-Chlorobenzyl chloride, cobalt(II) acetate, cobalt(II) nitrate, n-butanol, sodium hydroxide.
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Conditions:
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Stage 1: 40°C under 0.5 MPa CO pressure for 2 hours.
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Stage 2: 40°C under 0.3 MPa CO pressure for 12 hours.
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The reaction proceeds via a cobalt-catalyzed carbonylation mechanism, forming the acetic acid side chain.
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Synthesis of 2-Chlorophenyl Acetate
2-Chlorophenyl acetate is synthesized through the acetylation of 2-chlorophenol using acetic anhydride or acetyl chloride under acidic conditions. This esterification reaction is typically conducted at room temperature to prevent decomposition .
Synthesis of Methyl 2-Chlorophenylacetate
This ester is produced via the Fischer esterification of 2-chlorophenylacetic acid with methanol in the presence of an acid catalyst. Alternatively, transesterification of higher esters with methanol can yield the product .
Physical and Chemical Properties
2-Chlorophenylacetic Acid
| Property | Value |
|---|---|
| Molecular Weight | 170.59 g/mol |
| Boiling Point | Decomposes before boiling |
| Melting Point | 128–130°C |
| Solubility | Slightly soluble in water |
This compound exhibits weak acidity (pKa ≈ 3.5) due to the electron-withdrawing chlorine atom, enhancing its solubility in polar organic solvents .
2-Chlorophenyl Acetate
| Property | Value |
|---|---|
| Molecular Weight | 170.59 g/mol |
| Boiling Point | 103°C |
| Density | 1.21 g/cm³ |
| Refractive Index | 1.524–1.526 |
The ester is a yellow liquid at room temperature and is hydrophobic, making it suitable for non-polar reaction media .
Methyl 2-Chlorophenylacetate
| Property | Value |
|---|---|
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 128°C (23 mmHg) |
| Density | 1.21 g/cm³ |
| Refractive Index | 1.524–1.526 |
This ester is a clear, colorless liquid with a fruity odor, often used in perfumery .
Applications in Industry and Research
Pharmaceutical Intermediates
2-Chlorophenylacetic acid is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antimalarial agents. Its derivatives, such as 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)nicotinonitrile, have shown antitumor and antimicrobial activities .
Agrochemicals
The methyl ester variant is employed in pesticide synthesis, particularly in compounds targeting cholinesterase inhibition. Its volatility ensures effective dispersion in agricultural formulations .
Organic Synthesis
2-Chlorophenyl acetate serves as a protecting group for phenol moieties in multi-step syntheses. Its stability under basic conditions makes it ideal for Grignard reactions and nucleophilic substitutions .
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